molecular formula C15H15N5O2 B2745337 N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide CAS No. 923110-66-1

N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

Cat. No. B2745337
CAS RN: 923110-66-1
M. Wt: 297.318
InChI Key: LGKAAPNFLVNPBN-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide, also known as CYCLOPS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CYCLOPS is a potent inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in various cellular processes.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide exerts its effects by inhibiting the activity of PP2A, a serine/threonine phosphatase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PP2A is a heterotrimeric enzyme that consists of a catalytic subunit, a scaffold subunit, and a regulatory subunit. This compound binds to the catalytic subunit of PP2A and prevents it from dephosphorylating its substrates, leading to the accumulation of phosphorylated proteins and the disruption of cellular signaling pathways.
Biochemical and Physiological Effects
The inhibition of PP2A by this compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy drugs. In neurons, this compound has been shown to enhance synaptic plasticity and memory formation. In T cells, this compound has been found to modulate cytokine production and T cell activation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide in lab experiments is its specificity for PP2A. Unlike other PP2A inhibitors, this compound does not inhibit other phosphatases or kinases, which can lead to off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide. One area of research is the development of more potent and selective PP2A inhibitors based on the structure of this compound. Another area of research is the investigation of the role of PP2A in other cellular processes and diseases. Finally, the potential therapeutic applications of this compound in cancer and other diseases should be explored further.

Synthesis Methods

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide involves a multistep process that starts with the reaction of 1-cyano-1-cyclopropane carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(4-oxo-1,2,3-benzotriazin-3-yl)acetic acid to form the desired compound, this compound.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. In neurobiology, this compound has been found to play a role in the regulation of synaptic plasticity and memory formation. In immunology, this compound has been shown to modulate the activity of T cells, which are essential for the immune response.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-15(9-16,10-6-7-10)17-13(21)8-20-14(22)11-4-2-3-5-12(11)18-19-20/h2-5,10H,6-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKAAPNFLVNPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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